N-(4-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide
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Overview
Description
2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It contains multiple functional groups, including an acetamido group, an oxadiazole ring, a triazole ring, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a nitrile oxide under controlled conditions.
Formation of the triazole ring: This step involves the cyclization of an azide with an alkyne in the presence of a copper catalyst.
Introduction of the acetamido group: This can be done by acetylation of an amine group using acetic anhydride.
Formation of the sulfanyl group: This involves the reaction of a thiol with an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole and triazole rings can be reduced under specific conditions using reducing agents like lithium aluminum hydride.
Substitution: The acetamido group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products Formed
Oxidation products: Sulfoxides, sulfones.
Reduction products: Reduced oxadiazole and triazole derivatives.
Substitution products: Various substituted acetamides.
Scientific Research Applications
2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is being investigated for its potential as an anti-diabetic agent due to its ability to inhibit certain enzymes involved in glucose metabolism.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Industrial Chemistry: It can be used as a precursor for the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. The exact molecular pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole
- 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol
Uniqueness
2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for a wide range of chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C10H13N7O3S |
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Molecular Weight |
311.32 g/mol |
IUPAC Name |
2-[[5-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C10H13N7O3S/c1-3-17-9(13-14-10(17)21-4-6(11)19)7-8(12-5(2)18)16-20-15-7/h3-4H2,1-2H3,(H2,11,19)(H,12,16,18) |
InChI Key |
GHLJNZKPWMFRKL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)N)C2=NON=C2NC(=O)C |
Origin of Product |
United States |
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